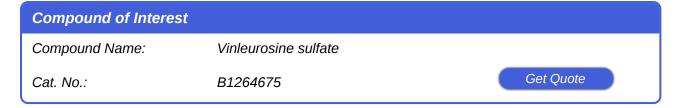


Spectroscopic Profile of Vinleurosine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **vinleurosine sulfate**, a dimeric vinca alkaloid with antineoplastic properties. Due to the limited availability of direct spectroscopic data for **vinleurosine sulfate**, this guide leverages data from its free base form, leurosine (also known as vinleurosine), and structurally similar vinca alkaloids, vinblastine and vincristine. The spectroscopic characteristics of the core alkaloid structure are largely conserved, making these compounds valuable references.

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and elucidating the fragmentation patterns of vinleurosine.

Table 1: Mass Spectrometry Data for Leurosine and Related Vinca Alkaloids



Compound	Molecular Formula	[M+H]+ (m/z)	Key Fragment lons (m/z)
Leurosine	C46H56N4O9	809.41	Not explicitly detailed in search results.
Vinblastine	C46H58N4O9	811.43	Not explicitly detailed in search results.
Vincristine	C46H56N4O10	825.40	Not explicitly detailed in search results.

Note: The sulfate salt of vinleurosine will have a different molecular weight and may exhibit different ionization behavior.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing vinca alkaloids by liquid chromatography-mass spectrometry (LC-MS) can be described as follows. Specific parameters would be optimized for **vinleurosine** sulfate.

- Sample Preparation: A dilute solution of vinleurosine sulfate is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.
- Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).
- Ionization: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
- Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined. For structural elucidation, tandem mass spectrometry (MS/MS) is performed, where the parent ion is isolated and fragmented by collision-induced dissociation (CID).

A publication by Dubrovay et al. (2013) provides a thorough mass spectrometric characterization of vinblastine and vincristine, which can serve as a valuable reference for



identifying characteristic fragmentation pathways of the shared structural motifs with vinleurosine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like vinleurosine. While a complete, assigned NMR dataset for **vinleurosine sulfate** was not found in the public domain, data for the closely related leurosine and other vinca alkaloids provide significant insights. A study by Goswami et al. (1988) utilized proton and carbon-13 NMR to identify a biotransformation product of leurosine, indicating the existence of such data in the literature.[2]

Quantitative NMR data for **vinleurosine sulfate** is not available in the provided search results. The following tables for related compounds are for reference.

Table 2: Representative ¹H NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)

Proton	Approximate Chemical Shift (ppm)
Aromatic Protons	6.0 - 8.0
Olefinic Protons	5.0 - 6.0
Methine Protons	2.5 - 4.5
Methylene Protons	1.0 - 3.0
Methyl Protons	0.5 - 2.5

Table 3: Representative ¹³C NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)



Carbon Type	Approximate Chemical Shift (ppm)	
Carbonyl (Ester, Amide)	170 - 180	
Aromatic/Olefinic	100 - 160	
C-O	50 - 80	
C-N	40 - 70	
Aliphatic	10 - 50	

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a vinca alkaloid like **vinleurosine sulfate** is as follows:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
- 2D NMR Experiments: To aid in the complete assignment of the complex spectra, various 2D NMR experiments are essential. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.



The comprehensive NMR characterization of vinblastine and vincristine by Dubrovay et al. (2013) would provide a detailed blueprint for the types of experiments and expected chemical shift ranges for vinleurosine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **vinleurosine sulfate** is expected to show characteristic absorption bands for its various functional groups.

Table 4: Expected IR Absorption Bands for Vinleurosine Sulfate

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3400	O-H (Alcohol/Phenol)	Stretching
~3300	N-H (Indole)	Stretching
~2960-2850	C-H (Aliphatic)	Stretching
~1740	C=O (Ester)	Stretching
~1615	C=C (Aromatic)	Stretching
~1240	C-O (Ester/Ether)	Stretching
~1100	S=O (Sulfate)	Stretching

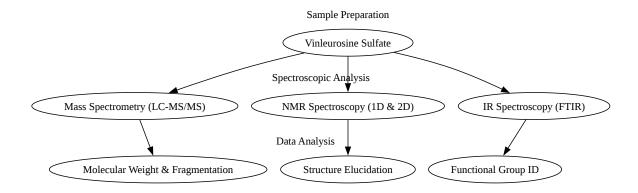
Note: The sulfate group will introduce strong absorption bands, typically in the 1200-1000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A small amount of vinleurosine sulfate is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
 Alternatively, a thin film can be cast from a solution of the compound.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.



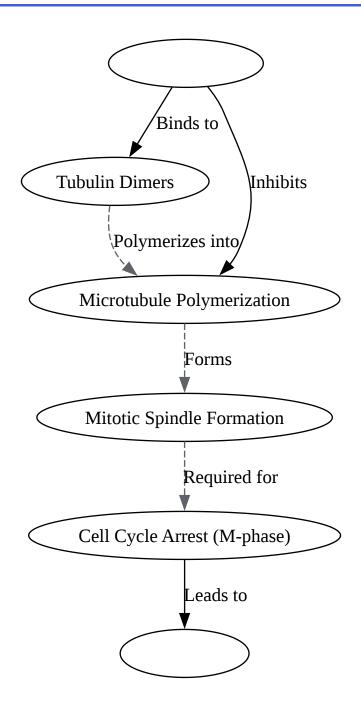
Logical Workflow and Signaling Pathway Diagrams



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A specific signaling pathway for vinleurosine could not be determined from the provided search results. Vinca alkaloids, in general, are known to exert their cytotoxic effects by inhibiting microtubule polymerization, which is a crucial process in cell division.





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